

Initial In Vitro Efficacy of RP-182: A Technical Overview

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Compound of Interest

Compound Name: QC-182
Cat. No.: B12382569

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This technical guide provides an in-depth analysis of the initial in vitro studies on the efficacy of RP-182, a synthetic immunomodulatory peptide. RP-182 demonstrates a novel mechanism of action by targeting the mannose receptor CD206, which is highly expressed on M2-like tumor-associated macrophages (TAMs).[1][2] This interaction reprograms these immunosuppressive cells into an anti-tumor M1-like phenotype, thereby enhancing both innate and adaptive immune responses against cancer.[3] This document summarizes key quantitative data, details experimental protocols used in its evaluation, and visualizes its mechanism of action and experimental workflows.

Quantitative Efficacy Data

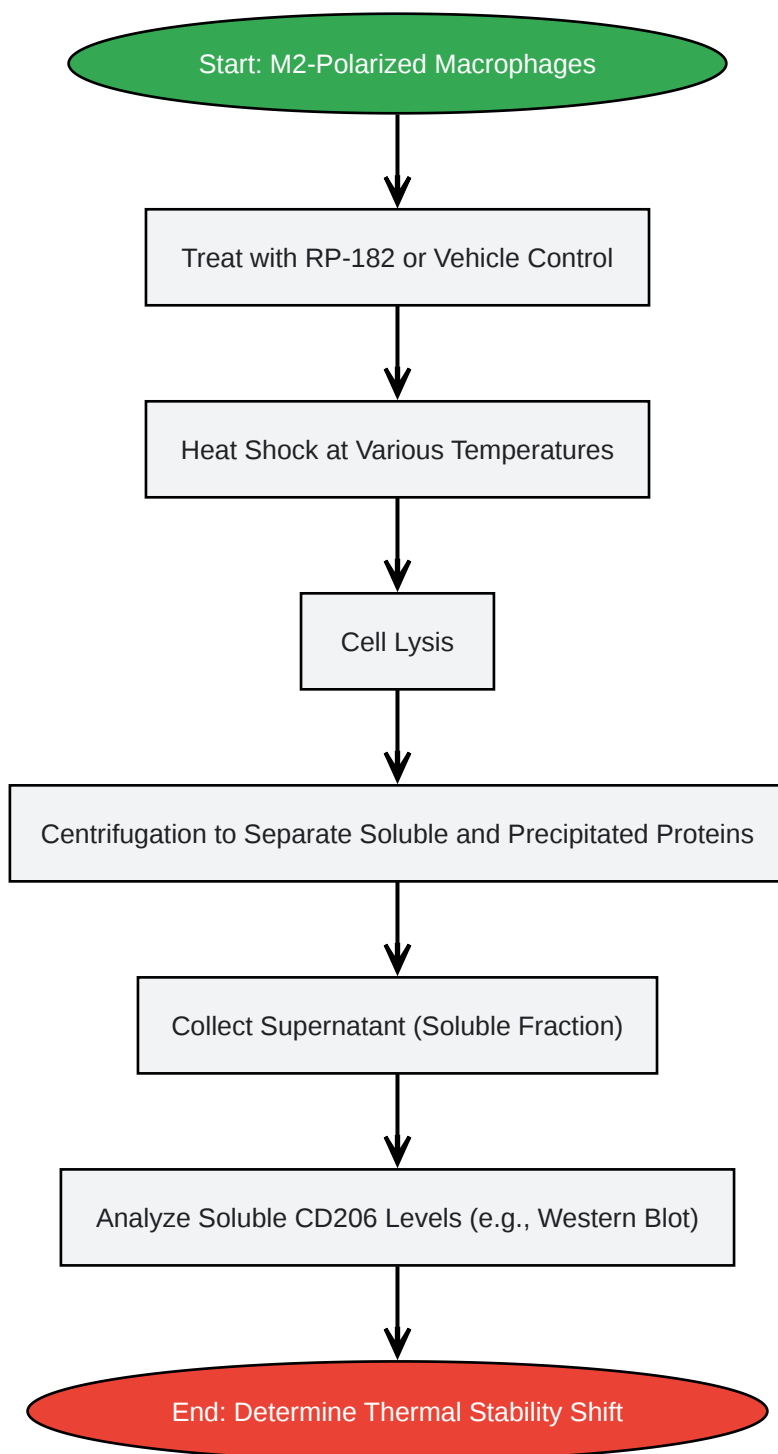
The in vitro efficacy of RP-182 has been quantified through various assays, establishing its binding affinity, dose-dependent activity, and selective effects on M2-polarized macrophages.

Parameter	Species	Value	Description
Binding Affinity (Kd)	Human	~8 μM	Dissociation constant for the binding of RP-182 to recombinant human CD206, as determined by microscale thermophoresis (MST).[4]
	Murine	~19 μM	Dissociation constant for the binding of RP-182 to recombinant murine CD206.[4]
IC50	Human M2-like Macrophages	1.1 μM	Half-maximal inhibitory concentration for the reduction of M2-polarized human macrophages after 48 hours of exposure.[3]
	Murine M2-like Macrophages	3.4 μM	Half-maximal inhibitory concentration for the reduction of M2-polarized murine macrophages after 48 hours of exposure.[3]

CD206high M2-like Macrophages	17.6 μ M	Half-maximal inhibitory concentration for inducing cell killing through the MyD88/NF- κ B pathway after 48 hours of treatment.[1]
Effective Concentration	Murine M2 Macrophages	0.1 μ M
		Concentration at which RP-182 was shown to internalize CD206, activate NF- κ B, and increase IRF7 phosphorylation in IL-4-polarized M2 bone marrow-derived macrophages over a 2-24 hour period.[1]
Murine M2 Macrophages	3-30 μ M	Concentration range that increased the secretion of inflammatory factors by macrophages over 24 hours, indicating immune reprogramming.[1]

Core Signaling Pathway of RP-182

RP-182 exerts its anti-tumor effects by binding to the CD206 receptor on M2-like macrophages. This binding event triggers a conformational change in the receptor, initiating a downstream signaling cascade that results in the reprogramming of the macrophage phenotype and induction of apoptosis.[1][3]



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